molecular formula C19H21N5O2S B2844848 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 1797862-44-2

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2844848
CAS RN: 1797862-44-2
M. Wt: 383.47
InChI Key: OCMXRXGYAATWRF-UHFFFAOYSA-N
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Description

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

The study of molecular interactions of similar compounds provides insight into binding affinities, receptor activities, and potential therapeutic targets. For instance, compounds with cannabinoid receptor antagonism properties, like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), have been analyzed for their conformational behavior and interaction with the CB1 receptor, highlighting the importance of structural conformations in receptor binding and activity (J. Shim et al., 2002). Such studies are crucial for understanding the pharmacological potential of new compounds.

Heterocyclic Core Replacement in Drug Design

The development of histamine H3 receptor antagonists has benefited from the replacement of the central phenyl core with heterocyclic alternatives, demonstrating the role of structural diversity in enhancing receptor affinity and selectivity (Devin M Swanson et al., 2009). This approach can be applied to design and synthesize new compounds with improved biological activities by incorporating heterocyclic units, which might include the thiazolyl and pyrrolyl moieties found in the queried compound.

Antimicrobial Activity of Heterocyclic Compounds

Compounds incorporating pyridine derivatives have shown variable and modest antimicrobial activity, indicating the potential of heterocyclic compounds in addressing microbial resistance (N. Patel et al., 2011). This suggests that the target compound, with its complex heterocyclic structure, could be explored for antimicrobial properties.

Analgesic Effect of TRPV4 Antagonists

TRPV4 channel antagonists, such as a series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives, have shown analgesic effects in models of mechanical hyperalgesia (Naoki Tsuno et al., 2017). This indicates the potential therapeutic applications of the target compound in pain management, given its structural complexity and potential for biological activity modulation.

properties

IUPAC Name

[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-13-5-6-16(22-21-13)26-15-7-11-23(12-8-15)18(25)17-14(2)20-19(27-17)24-9-3-4-10-24/h3-6,9-10,15H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMXRXGYAATWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.